molecular formula C19H17N3O6 B10896205 (2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide

(2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Cat. No.: B10896205
M. Wt: 383.4 g/mol
InChI Key: MEUKUMJHFKRKHR-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes cyano, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Propenamide Backbone: This step involves the reaction of a suitable aldehyde with a nitrile to form the propenamide backbone.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups are key functional groups that facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE: shares similarities with other propenamide derivatives, such as:

Uniqueness

The presence of both cyano and nitro groups in (E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-N~1~-(4-METHOXY-2-NITROPHENYL)-2-PROPENAMIDE imparts unique electronic properties, making it distinct from other similar compounds

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C19H17N3O6/c1-26-14-7-8-15(16(10-14)22(24)25)21-19(23)13(11-20)9-12-5-4-6-17(27-2)18(12)28-3/h4-10H,1-3H3,(H,21,23)/b13-9+

InChI Key

MEUKUMJHFKRKHR-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/C#N)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=CC2=C(C(=CC=C2)OC)OC)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.